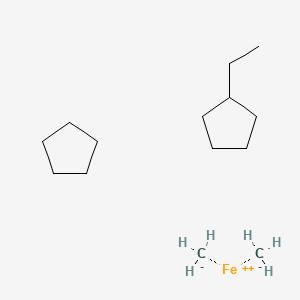
Carbanide;cyclopentane;ethylcyclopentane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a complex compound that combines the properties of carbanide, cyclopentane, ethylcyclopentane, and iron(2+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves multiple steps, each requiring specific conditions and reagents. Cyclopentane can be synthesized through the reduction of stilbenes with sodium metal in dry tetrahydrofuran (THF), followed by cycloalkylation with 1,3-dichloropropanes . Ethylcyclopentane can be prepared through various organic synthesis methods, including the use of organotrifluoroborates with aryl chlorides and bromides .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. The process would include the use of catalysts and controlled reaction conditions to optimize the production of each component before combining them to form the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium metal in dry THF.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metal, tetrahydrofuran, and various organotrifluoroborates. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) has several scientific research applications:
Chemistry: The compound is used in the study of cycloalkane chemistry and the development of new synthetic methods.
Industry: In industrial applications, the compound can be used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of carbanide;cyclopentane;ethylcyclopentane;iron(2+) involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to terminate radical chain reactions in organic compounds . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane . These compounds share similar structural features but differ in their chemical properties and reactivity.
Uniqueness
What sets carbanide;cyclopentane;ethylcyclopentane;iron(2+) apart is its combination of multiple functional groups and the presence of iron(2+). This unique structure provides distinct chemical and physical properties, making it valuable for specific applications that other cycloalkanes may not be suitable for.
Conclusion
Carbanide;cyclopentane;ethylcyclopentane;iron(2+) is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
C14H30Fe |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
carbanide;cyclopentane;ethylcyclopentane;iron(2+) |
InChI |
InChI=1S/C7H14.C5H10.2CH3.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;;;/h7H,2-6H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
LOSUKDDBDYQVLX-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CCC1CCCC1.C1CCCC1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



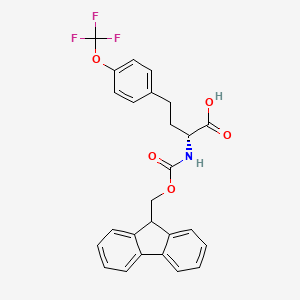

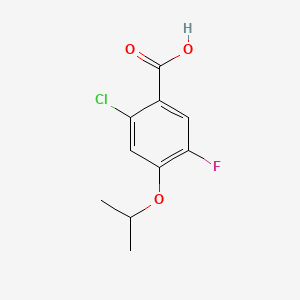
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
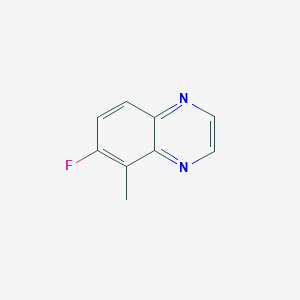
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)





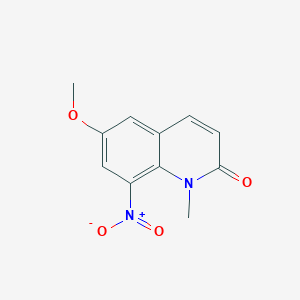
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
